(S)-tert-butyl 1-(6-fluoro-1H-benzo[d]imidazol-2-yl)ethylcarbamate
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Overview
Description
(S)-tert-Butyl (1-(6-fluoro-1H-benzo[d]imidazol-2-yl)ethyl)carbamate is a compound that features a benzimidazole core, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of a fluoro substituent and a tert-butyl carbamate group in this compound may enhance its pharmacokinetic properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-(6-fluoro-1H-benzo[d]imidazol-2-yl)ethyl)carbamate typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Attachment of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Formation of the Carbamate Group: The tert-butyl carbamate group can be introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (1-(6-fluoro-1H-benzo[d]imidazol-2-yl)ethyl)carbamate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
(S)-tert-Butyl (1-(6-fluoro-1H-benzo[d]imidazol-2-yl)ethyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-(6-fluoro-1H-benzo[d]imidazol-2-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a benzimidazole core.
Omeprazole: An antiulcer agent with a benzimidazole core.
Metronidazole: An antibacterial and antiprotozoal agent with a benzimidazole core.
Uniqueness
(S)-tert-Butyl (1-(6-fluoro-1H-benzo[d]imidazol-2-yl)ethyl)carbamate is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C14H18FN3O2 |
---|---|
Molecular Weight |
279.31 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(6-fluoro-1H-benzimidazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H18FN3O2/c1-8(16-13(19)20-14(2,3)4)12-17-10-6-5-9(15)7-11(10)18-12/h5-8H,1-4H3,(H,16,19)(H,17,18)/t8-/m0/s1 |
InChI Key |
NJFXFUVVXOUILL-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=NC2=C(N1)C=C(C=C2)F)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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